N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions involving thiols and haloalkanes.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(3-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound due to its unique structural features.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and thiomorpholine moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-piperidinoethyl)-2-(3-methoxyphenyl)acetamide: Similar structure but with a piperidine ring instead of thiomorpholine.
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(3-methoxyphenyl)acetamide: Contains a morpholine ring instead of thiomorpholine.
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(3-methoxyphenyl)acetamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. The sulfur atom in thiomorpholine can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-16-5-2-4-15(12-16)13-19(22)20-14-17(18-6-3-9-24-18)21-7-10-25-11-8-21/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPWCCWTQQMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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